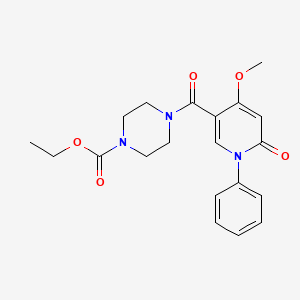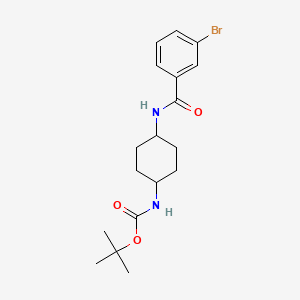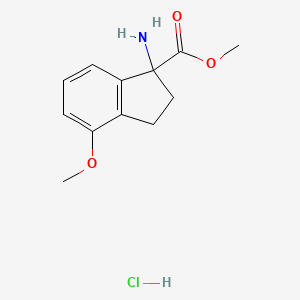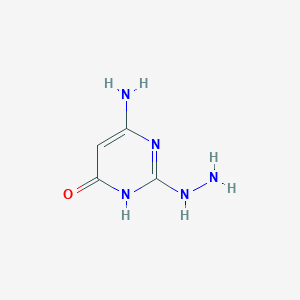![molecular formula C20H17ClN4O2 B2737221 3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide CAS No. 1173033-47-0](/img/structure/B2737221.png)
3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide is a complex organic compound that belongs to the class of pyrazolopyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted hydrazine with a diketone to form the pyrazole ring, followed by cyclization with a pyridine derivative . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide apart is its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure may lead to improved therapeutic efficacy and reduced side effects compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-chloro-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-25-19-17(15(11-16(26)22-19)12-6-3-2-4-7-12)18(24-25)23-20(27)13-8-5-9-14(21)10-13/h2-10,15H,11H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOVGVAEVMJXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2737138.png)
![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2737141.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2737143.png)
![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2737145.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)



![4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2737156.png)

![N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2737161.png)
